(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone
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Overview
Description
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone: is a synthetic organic compound characterized by its unique structure, which includes a thiazolone ring, a dimethylamino group, and a methoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methoxyanilino)-2-thiazolone under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and methoxyanilino groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced analogs, and substitution can result in various substituted derivatives.
Scientific Research Applications
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have different chemical and biological properties.
Other Thiazolone Derivatives: Compounds with similar thiazolone structures but different substituents, which may exhibit varying degrees of biological activity and chemical reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-13(5-9-15)12-17-18(21-19(23)25-17)20-14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,21,23)/b17-12- |
InChI Key |
VGLXTCRPWKLVTE-ATVHPVEESA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NC3=CC=C(C=C3)OC)NC(=O)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NC3=CC=C(C=C3)OC)NC(=O)S2 |
Origin of Product |
United States |
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